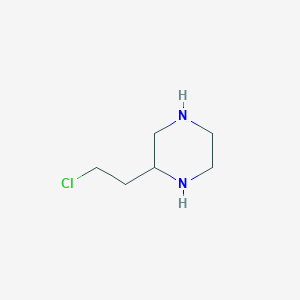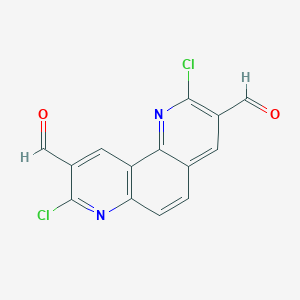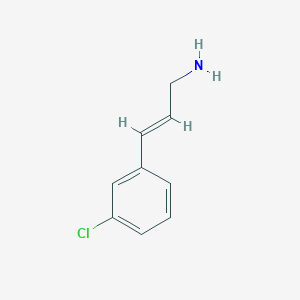![molecular formula C20H17BrN4O2S2 B12120293 5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
Molecular Formula: CHBrNOS
Molecular Weight: 404.25 g/mol
Preparation Methods
Synthetic Routes::
Bromination of Quinoxaline Ring:
- The industrial synthesis typically involves multi-step processes, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
Oxidation: The sulfonamide group can undergo oxidation reactions.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: The bromine atom can be substituted with other functional groups.
- Sulfuric Acid (H2SO4) : For sulfonation.
N-Bromosuccinimide (NBS): Used for bromination.
Hydrogenation Catalysts: For reduction.
- The main product is the titled compound itself.
Scientific Research Applications
- Medicine : Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).
- Chemistry : Used as a building block in organic synthesis.
- Industry : May find applications in materials science or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H17BrN4O2S2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
5-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H17BrN4O2S2/c1-12-7-8-14(11-13(12)2)22-19-20(24-16-6-4-3-5-15(16)23-19)25-29(26,27)18-10-9-17(21)28-18/h3-11H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
UZQCSSSLJTZVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(S4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)


![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)

![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)


![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
